N-Isopropylbenzo[d][1,3]dioxol-5-amine
Overview
Description
N-Isopropylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of an amine group attached to the benzodioxole ring makes it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 1,3-benzodioxole with an appropriate amine. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Isopropylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with sodium borohydride can produce hydroxylamine derivatives.
Scientific Research Applications
N-Isopropylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-Isopropylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with target proteins, affecting their function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A compound with herbicidal activity.
Uniqueness: N-Isopropylbenzo[d][1,3]dioxol-5-amine is unique due to its benzodioxole ring structure, which imparts specific chemical and biological properties. Unlike other similar compounds, it has a distinct combination of amine and benzodioxole functionalities, making it versatile for various applications.
Properties
CAS No. |
10368-14-6 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-propan-2-yl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
TYCLZWSARRVFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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